2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid
Overview
Description
The compound “2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid” is also known as cis-4,6-Dioxohexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid . It has a molecular weight of 240.26 . The IUPAC name for this compound is tert-butyl (3aR,6aS)-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O4/c1-11(2,3)17-10(16)13-4-6-7(5-13)9(15)12-8(6)14/h6-7H,4-5H2,1-3H3,(H,12,14,15)/t6-,7+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the connectivity between them.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a refrigerator .
Safety and Hazards
Future Directions
A recent study has reported the synthesis of Pyrrole-2-Carboxylic Acid from cellulose and chitin-based feedstocks . This suggests that similar sustainable feedstocks could potentially be used to synthesize “2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butanoic acid”. Furthermore, the potential of Pyrrole-2-Carboxylate as a PARP inhibitor suggests that “this compound” could also be studied for similar biological activity.
Properties
IUPAC Name |
2-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-7(10(15)16)12-3-5-6(4-12)9(14)11-8(5)13/h5-7H,2-4H2,1H3,(H,15,16)(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVRISJVSZCQOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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